1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Description
Properties
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLARJPRKBAWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656446 | |
| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919352-66-2 | |
| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine typically involves:
- Formation of the 1,3-thiazole ring bearing a bromine atom at the 4-position.
- Introduction of the 4-methylpiperazine substituent via nucleophilic substitution or coupling reactions at the 2-position of the thiazole.
- Purification and characterization of the final compound using spectroscopic methods.
Preparation of the 4-Bromo-1,3-thiazole Core
Bromination and Thiazole Ring Synthesis
The 4-bromo substitution on the 1,3-thiazole ring is often introduced through halogenation of a pre-formed thiazole or by using brominated precursors in the ring formation step. One approach involves:
- Starting from acetophenone derivatives, bromination is achieved using reagents such as phenyltrimethylammonium tribromide.
- The brominated intermediate undergoes cyclization with thiourea or related sulfur-nitrogen sources to form the 1,3-thiazole ring bearing a bromine at position 4.
- This process can be carried out under reflux or microwave irradiation to facilitate ring closure and substitution.
For example, acetophenone is reacted with phenyltrimethylammonium tribromide followed by thiourea to yield 2-aminothiazole derivatives with bromine substitution at the 4-position.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Acetophenone + Phenyltrimethylammonium tribromide | Bromination at aromatic ring | Brominated acetophenone intermediate |
| 2 | Brominated intermediate + Thiourea, reflux | Cyclization to 4-bromo-1,3-thiazole | 2-Aminothiazole with 4-bromo substituent |
| 3 | 2-Aminothiazole + 4-methylpiperazine, base, NMP, 100 °C | Nucleophilic substitution at 2-position | This compound |
| 4 | Purification by silica gel chromatography | Isolation of pure compound | Final product ready for characterization |
Characterization and Purification
- Purification : Typically achieved by silica gel column chromatography using hexane-ethyl acetate mixtures.
- Spectroscopic Characterization :
- ^1H-NMR and ^13C-NMR confirm the structure and substitution pattern.
- Mass spectrometry (ESI-MS) confirms molecular weight.
- Infrared spectroscopy (IR) may be used to verify functional groups.
Research Findings and Notes
- The nucleophilic substitution of piperazine onto the thiazole ring is sensitive to reaction conditions, with temperature and solvent choice critically affecting yield and purity.
- Microwave-assisted synthesis can accelerate ring closure and improve yields in the formation of thiazole intermediates.
- Alternative synthetic routes involving palladium-catalyzed coupling offer milder conditions and potentially better selectivity but require expensive catalysts and ligands.
- The presence of the bromine atom at the 4-position of the thiazole ring allows for further functionalization if desired, making this compound a valuable intermediate in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Bromination + Cyclization | Acetophenone, phenyltrimethylammonium tribromide, thiourea | Reflux or microwave irradiation | Straightforward, good yields | Requires handling brominating agents |
| Nucleophilic Substitution | 4-Bromo-1,3-thiazole intermediate, 4-methylpiperazine, base | 100 °C, polar aprotic solvent | Simple, cost-effective | May require high temperature, longer reaction time |
| Palladium-Catalyzed Coupling | 4-Bromo-thiazole, 4-methylpiperazine, Pd catalyst, base | Reflux, inert atmosphere | Milder conditions, selective | Expensive catalysts, more complex setup |
Chemical Reactions Analysis
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the thiazole ring can form halogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine and its analogs:
Pharmacological and Functional Differences
- Immunomodulation: The naphthalene-propargyl analog () demonstrates CD4+/CD8+ cell stimulation, attributed to its bulky, lipophilic substituents. In contrast, bromothiazole-piperazine derivatives may favor enzyme inhibition due to the thiazole’s affinity for catalytic pockets .
- Antimicrobial Activity : BM212 () shows antitubercular activity via a pyrrole-piperazine scaffold, suggesting that heterocycle choice (thiazole vs. pyrrole) critically influences target specificity .
- PARP-1 Inhibition : describes a bromobenzyl-piperazine PARP-1 inhibitor, indicating halogen positioning (para vs. meta) modulates enzyme affinity. The bromothiazole group’s electronegativity may similarly enhance interactions with DNA repair enzymes .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: While the target compound’s specific applications are underexplored, analogs with similar halogen-heterocycle systems show promise in oncology (PARP inhibition) and immunology (T-cell modulation) .
Biological Activity
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, effectiveness against different pathogens, and potential therapeutic applications.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Thiazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding the antimicrobial efficacy of related thiazole compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1a | E. coli | 100 µg/mL | |
| 1b | Staphylococcus aureus | 100 µg/mL | |
| 1c | Candida albicans | 50 µg/mL | |
| 1d | Pseudomonas aeruginosa | 200 µg/mL |
Case Studies:
- A study by Arora et al. demonstrated that several thiazole derivatives exhibited significant antibacterial activity, with some compounds showing MIC values comparable to established antibiotics like ciprofloxacin .
- Another research indicated that derivatives containing the thiazole ring were particularly effective against multi-drug resistant strains of bacteria, highlighting their potential in treating complicated infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Thiazole compounds have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific oncogenic pathways.
- Inhibition of Na+/K(+)-ATPase: Compounds similar to this compound have been shown to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and promoting cancer cell survival .
- Induction of Apoptosis: Studies indicate that certain thiazole derivatives induce apoptosis in cancer cells without causing cell cycle arrest, making them potential candidates for cancer therapy .
Research Findings:
A notable study assessed the growth inhibitory effects of various thiazole derivatives on human cancer cell lines, revealing that some compounds had IC50 values significantly lower than standard chemotherapeutics. For instance:
Q & A
Q. What are the established synthetic routes for 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 4-bromo-1,3-thiazol-2-amine derivatives with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Purification often involves column chromatography with silica gel (ethyl acetate/hexane gradients) . Key intermediates are monitored using TLC (hexane/ethyl acetate, 1:2), and final products are characterized via ¹H/¹³C NMR, IR, and elemental analysis .
Q. Which spectroscopic and analytical methods confirm the structural identity of this compound?
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole and piperazine rings (e.g., δ ~3.2–3.8 ppm for piperazine CH₂ groups; δ ~7.5–8.0 ppm for bromothiazole protons) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276.03 for C₈H₁₁BrN₃S) .
- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .
Q. What are the key physicochemical properties relevant to handling and storage?
- Molecular weight : 255.2 g/mol (for the free base) .
- Melting point : Analogous brominated thiazole-piperazine derivatives exhibit melting points in the range of 121–190°C .
- Stability : Store at 2–8°C in inert atmospheres; sensitive to moisture and light. Use PPE (gloves, goggles) to avoid skin/eye irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : DMF improves solubility of intermediates, while DCM minimizes side reactions in coupling steps .
- Catalysts : CuSO₄·5H₂O/sodium ascorbate systems enhance click chemistry (e.g., triazole formation) with >80% yields .
- Stoichiometry : A 1.2:1 molar ratio of azide to alkyne precursors reduces unreacted starting material .
- Temperature : Room temperature minimizes decomposition; heating (50–60°C) accelerates cyclization .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Thiazole bromine : Enhances electrophilicity for covalent binding to cysteine residues in kinase targets .
- Piperazine methyl group : Improves metabolic stability by reducing CYP450 oxidation .
- Docking studies : The bromothiazole moiety interacts with hydrophobic pockets in tubulin or σ receptors, as shown in molecular models .
Q. How can contradictory pharmacological data across studies be resolved?
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HEK293) and incubation times .
- Structural analogs : Compare activity of 4-bromo-thiazole vs. 4-fluoro/chloro derivatives to isolate electronic effects .
- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required for IC₅₀ reproducibility) .
Q. What computational strategies predict its metabolic pathways and toxicity?
- In silico tools : PISTACHIO/BKMS databases predict Phase I oxidation at the piperazine ring and Phase II glucuronidation .
- Toxicity alerts : PAINS filters flag potential thiazole-related false positives in high-throughput screens .
- ADME profiles : Low BBB permeability (TPSA >50 Ų) limits CNS activity but reduces neurotoxicity risks .
Methodological Considerations
Q. How to design a stability study under varying pH and temperature conditions?
- Buffer systems : Test pH 1–10 (HCl/NaOH buffers) at 25°C and 40°C for 72 hours.
- Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., de-bromination or hydrolysis) .
- Kinetic modeling : Calculate half-life (t₁/₂) and Arrhenius plots to predict shelf life .
Q. What strategies validate target engagement in cellular assays?
- Photoaffinity labeling : Incorporate azide/alkyne tags for clickable probes to confirm binding .
- Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts upon compound treatment .
- Knockdown/rescue experiments : Use siRNA against putative targets (e.g., tubulin) to verify mechanism .
Data Contradiction Analysis
Q. Why do IC₅₀ values vary between enzymatic and cell-based assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
